Aprepitant Impurity B Enantiomer HCl Aprepitant Impurity B Enantiomer HCl A metabolite of Aprepitant
Brand Name: Vulcanchem
CAS No.: 183901-47-5
VCID: VC0194739
InChI: InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1
SMILES: CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl
Molecular Formula: C27H24F7NO2. HCl
Molecular Weight: 527.49 36.46

Aprepitant Impurity B Enantiomer HCl

CAS No.: 183901-47-5

Cat. No.: VC0194739

Molecular Formula: C27H24F7NO2. HCl

Molecular Weight: 527.49 36.46

Purity: > 95%

* For research use only. Not for human or veterinary use.

Aprepitant Impurity B Enantiomer HCl - 183901-47-5

CAS No. 183901-47-5
Molecular Formula C27H24F7NO2. HCl
Molecular Weight 527.49 36.46
IUPAC Name (2R,3S)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine;hydrochloride
Standard InChI InChI=1S/C27H24F7NO2.ClH/c1-17(20-13-21(26(29,30)31)15-22(14-20)27(32,33)34)37-25-24(19-7-9-23(28)10-8-19)35(11-12-36-25)16-18-5-3-2-4-6-18;/h2-10,13-15,17,24-25H,11-12,16H2,1H3;1H/t17-,24+,25-;/m1./s1
SMILES CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=CC=CC=C3)C4=CC=C(C=C4)F.Cl
Appearance Solid powder

The compound is referenced in pharmaceutical literature and catalogs using various synonyms, including:

  • Aprepitant Impurity B Enantiomer HCl

  • AprepitantImpurityBEntiomerHCl (non-spaced version)

  • (2R,3S)-4-benzyl-2-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine hydrochloride

This specific impurity is categorized among chiral reagents, heterocycles, pharmaceutical impurities, and intermediates & fine chemicals, highlighting its significance in multiple chemical contexts .

Chemical Structure and Properties

Molecular Composition

The chemical and physical properties of Aprepitant Impurity B Enantiomer Hydrochloride are summarized in the table below:

PropertyValue
Molecular FormulaC27H25ClF7NO2
Molecular Weight563.93 g/mol
CAS Number183901-47-5
Physical StateNot specified in available data
StereochemistryContains multiple chiral centers
Standard Purity99% (commercially available)

The molecular structure contains a morpholine ring system with benzyl and fluorophenyl substituents, along with a complex side chain featuring bis(trifluoromethyl)phenyl groups .

Structural Analysis

The structure of this compound incorporates several notable features:

  • A morpholine core structure

  • A benzyl substituent on the nitrogen atom

  • A 4-fluorophenyl group at position 3

  • A distinctive (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy substituent at position 2

  • The hydrochloride salt form, which affects solubility and stability characteristics

The presence of seven fluorine atoms in the trifluoromethyl groups significantly influences the molecule's physical properties, including its lipophilicity and metabolic stability.

Stereochemical Characteristics

Enantiomeric Significance

The name "Aprepitant Impurity B Enantiomer" specifically indicates that this compound represents one particular stereoisomer related to Aprepitant Impurity B. The stereochemical designation in the structure (2R,3S) combined with the (R) configuration of the side chain demonstrates the precise three-dimensional arrangement that distinguishes this molecule from its stereoisomers .

The stereochemistry of this compound is critical because different enantiomers can exhibit markedly different biological activities and properties. In pharmaceutical quality control, monitoring specific enantiomers is essential for ensuring both efficacy and safety of the final drug product.

Relationship to Aprepitant

As an enantiomeric impurity, this compound represents a stereoisomer that may form during the synthesis of Aprepitant or through degradation pathways. The pharmaceutical significance lies in its potential presence as a trace contaminant that requires monitoring and control during manufacturing .

When compared to the active pharmaceutical ingredient (API) Aprepitant, this impurity features structural differences that may affect receptor binding, metabolism, or other pharmacological properties. The parent drug Aprepitant has the molecular formula C23H21F7N4O3 and a molecular weight of 534.43 g/mol, indicating significant structural differences from the impurity .

SupplierCatalog NumberPackage SizePrice (USD)Purity
TLC Pharmaceutical StandardsA-3216Not specifiedNot specifiedNot specified
Syn Pharmatech Inc.A662145 mg$750.0099%
BOC SciencesNot specifiedNot specifiedNot specifiedNot specified
Nanjing XiZe Biotechnology CO., Ltd.Not specifiedNot specifiedNot specifiedNot specified
Guangzhou Dreampharm Biotechnology Co., Ltd.Not specifiedNot specifiedNot specifiedNot specified

Analytical Significance in Pharmaceutical Quality Control

Regulatory Importance

Pharmaceutical impurities like Aprepitant Impurity B Enantiomer HCl are subject to strict regulatory guidelines. Regulatory agencies including the FDA, EMA, and ICH require pharmaceutical manufacturers to identify, quantify, and control stereoisomeric impurities in drug substances and products.

In pharmaceutical quality control laboratories, this reference standard is utilized to:

  • Develop and validate stability-indicating analytical methods

  • Perform system suitability tests for chromatographic procedures

  • Establish impurity profiles during stability studies

  • Calibrate analytical instruments for quantitative impurity assessments

  • Verify the stereochemical purity of Aprepitant active pharmaceutical ingredient batches

The complex structure with multiple chiral centers indicates that sophisticated stereoselective synthetic methodologies would be required for its intentional preparation as a reference standard .

Manufacturing Challenges

The high cost of this reference standard ($750 for 5mg) reflects several manufacturing challenges:

  • Complex stereoselective synthesis requirements

  • Multiple purification steps to achieve 99% purity

  • Sophisticated analytical methods needed for characterization

  • Small market demand limited to pharmaceutical quality control applications

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